- A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactions, Tetrahedron Letters, 2010, 51(30), 3913-3917

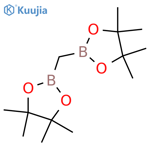

Cas no 903895-56-7 (3-Fluoro-4-methylphenylboronic acid, pinacol ester)

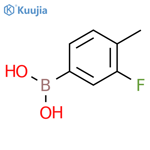

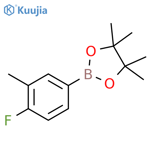

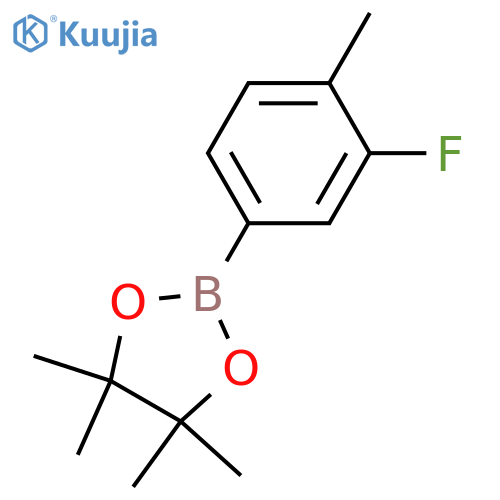

903895-56-7 structure

Produktname:3-Fluoro-4-methylphenylboronic acid, pinacol ester

CAS-Nr.:903895-56-7

MF:C13H18BFO2

MW:236.090227603912

MDL:MFCD09972178

CID:839862

PubChem ID:46738767

3-Fluoro-4-methylphenylboronic acid, pinacol ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-FLUORO-4-METHYLPHENYLBORONIC ACID, PINACOL ESTER

- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- B-5462

- 3-Fluoro-4-methylphenylboronic acid pinacol ester

- ST2403894

- 3-Fluoro-4-methylphenylboronic acid,pinacol ester

- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- 2-(3-Fluoro-4-methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- EN300-1425708

- AT16039

- 903895-56-7

- BS-29782

- MFCD09972178

- DTXSID10674418

- SCHEMBL2640296

- AKOS015999553

- CS-0101285

- 3-Fluoro-4-methylphenylboronic acid, pinacol ester

-

- MDL: MFCD09972178

- Inchi: 1S/C13H18BFO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3

- InChI-Schlüssel: GFPUHDYSPMTHBB-UHFFFAOYSA-N

- Lächelt: FC1C(C)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1

Berechnete Eigenschaften

- Genaue Masse: 236.13800

- Monoisotopenmasse: 236.1383881g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 17

- Anzahl drehbarer Bindungen: 1

- Komplexität: 277

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 18.5

Experimentelle Eigenschaften

- PSA: 18.46000

- LogP: 2.43330

3-Fluoro-4-methylphenylboronic acid, pinacol ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB273504-25 g |

3-Fluoro-4-methylphenylboronic acid, pinacol ester; 97% |

903895-56-7 | 25g |

€1130.00 | 2023-04-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171925-250mg |

2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

903895-56-7 | 97% | 250mg |

¥38.00 | 2024-04-26 | |

| Chemenu | CM134618-5g |

2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

903895-56-7 | 95%+ | 5g |

$223 | 2024-07-20 | |

| abcr | AB273504-1 g |

3-Fluoro-4-methylphenylboronic acid, pinacol ester; 97% |

903895-56-7 | 1g |

€144.00 | 2023-04-26 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF017-50mg |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 97% | 50mg |

98.0CNY | 2021-08-04 | |

| Alichem | A019122073-5g |

2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

903895-56-7 | 95% | 5g |

$400.00 | 2023-08-31 | |

| TRC | F596530-1g |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 1g |

$133.00 | 2023-05-18 | ||

| TRC | F596530-250mg |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 250mg |

$69.00 | 2023-05-18 | ||

| TRC | F596530-500mg |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 500mg |

$92.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF017-1g |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 97% | 1g |

546.0CNY | 2021-08-04 |

3-Fluoro-4-methylphenylboronic acid, pinacol ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Diethyl ether ; rt; 5 min, rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 10 min, -78 °C; heated; 1.5 h, -78 °C

1.2 Reagents: Triisopropyl borate ; 10 min, -78 °C; 1.5 h, -78 °C

2.1 Solvents: Diethyl ether ; rt; 5 min, rt

2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt

1.2 Reagents: Triisopropyl borate ; 10 min, -78 °C; 1.5 h, -78 °C

2.1 Solvents: Diethyl ether ; rt; 5 min, rt

2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt

Referenz

- A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactions, Tetrahedron Letters, 2010, 51(30), 3913-3917

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

Referenz

- Regioselective electrophilic borylation of haloarenes, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: 2071741-36-9 Solvents: Tetrahydrofuran ; 24 h, 80 °C

Referenz

- C(sp2)-H Borylation of fluorinated arenes using an air-stable cobalt precatalyst: electronically enhanced site selectivity enables synthetic opportunities, Journal of the American Chemical Society, 2017, 139(7), 2825-2832

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

Referenz

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C

2.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C

2.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C

Referenz

- Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation, Journal of the American Chemical Society, 2017, 139(2), 976-984

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Carbon tetrachloride ; 0 °C → rt; overnight, rt

2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

Referenz

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride , Pyridinium, 1-(dichloroboryl)-2,6-dimethyl-, (T-4)-tetrachloroaluminate(1-) (1:1… Solvents: DMSO-d6 ; 1 h, 140 °C

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

Referenz

- Regioselective electrophilic borylation of haloarenes, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C

Referenz

- Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation, Journal of the American Chemical Society, 2017, 139(2), 976-984

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Catalysts: Sodium triethylborohydride , 2094503-97-4 Solvents: Tetrahydrofuran ; 2 min, rt

1.2 Reagents: Cyclohexene ; 24 h, 100 °C

1.2 Reagents: Cyclohexene ; 24 h, 100 °C

Referenz

- Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

Referenz

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride , (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: DMSO-d6 ; 1 h, 100 °C; 100 °C → rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

Referenz

- Regioselective electrophilic borylation of haloarenes, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

3-Fluoro-4-methylphenylboronic acid, pinacol ester Raw materials

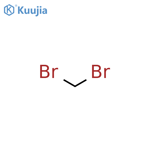

- Dibromomethane

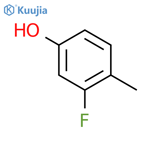

- 3-Fluoro-4-methylphenol

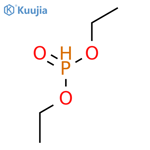

- Diethyl Phosphite

- 3-Fluoro-4-methylphenylboronic acid

- Borane, dichloro(3-fluoro-4-methylphenyl)-

- Borane, dichloro(4-fluoro-3-methylphenyl)-

- 2,3-Dimethylbutane-2,3-diol

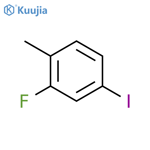

- 2-Fluoro-4-iodotoluene

- Bis[(pinacolato)boryl]methane

- Bis(pinacolato)diborane

- 4-Bromo-2-fluorotoluene

3-Fluoro-4-methylphenylboronic acid, pinacol ester Preparation Products

3-Fluoro-4-methylphenylboronic acid, pinacol ester Verwandte Literatur

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

4. Book reviews

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

903895-56-7 (3-Fluoro-4-methylphenylboronic acid, pinacol ester) Verwandte Produkte

- 870238-67-8(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile)

- 503176-50-9(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

- 1001200-60-7(4-Fluoro-3-methylphenylboronic Acid Pinacol Ester)

- 1192548-08-5(2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 775351-57-0(3-Cyano-4-fluorophenylboronic acid, pinacol ester)

- 1361531-48-7(5-Amino-2-(2,3,5-trichlorophenyl)isonicotinonitrile)

- 941907-86-4(N-benzyl-2-{2,4-dioxo-3-(pyridin-2-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-yl}acetamide)

- 2060029-10-7(4-bromo-2-(4-bromophenyl)thiophene)

- 17304-69-7(4,5-dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate)

- 1219127-01-1(6-Fluoro-3-iodoimidazo[1,2-a]pyridine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:903895-56-7)3-Fluoro-4-methylphenylboronic acid, pinacol ester

Reinheit:99%

Menge:25g

Preis ($):151.0